molecular formula C13H22ClN3O B1531995 2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride CAS No. 2119890-55-8

2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride

Cat. No.: B1531995
CAS No.: 2119890-55-8
M. Wt: 271.78 g/mol
InChI Key: UWCHPMRHANLEDQ-UHFFFAOYSA-N
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Description

The core structure consists of a fused imidazole and pyrazine ring, partially hydrogenated (5,6,7,8-tetrahydro) to reduce aromaticity and enhance conformational flexibility. Key substituents include:

  • Cyclohexyl group at position 2: A bulky, lipophilic substituent that may influence solubility and receptor binding.
  • Methyl group at position 1: A small alkyl group that could modulate steric hindrance and metabolic stability.
  • Hydrochloride salt: Enhances aqueous solubility for biological testing.

Properties

IUPAC Name

2-cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.ClH/c1-10-12-9-14-7-8-15(12)13(17)16(10)11-5-3-2-4-6-11;/h11,14H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCHPMRHANLEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCCN2C(=O)N1C3CCCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride typically involves multi-step organic synthesis. The process can include:

  • Formation of the imidazo[1,5-a]pyrazine core: : This step involves the condensation of appropriate precursors under controlled conditions, often utilizing cyclization agents.

  • Attachment of the cyclohexyl group: : This is usually achieved via a substitution reaction, where a cyclohexyl halide reacts with the imidazo[1,5-a]pyrazine intermediate.

  • Hydrochloride formation: : The final step involves converting the base compound into its hydrochloride salt through the addition of hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production is scaled up by optimizing each step to ensure efficiency, yield, and purity. This involves precise control of reaction temperatures, solvent choices, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride can undergo several types of chemical reactions:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to less oxidized forms.

  • Substitution: : Particularly nucleophilic substitutions at the methyl or cyclohexyl positions.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing agents: : Including lithium aluminum hydride or sodium borohydride.

  • Nucleophiles: : Such as amines, alcohols, or thiols for substitution reactions.

Major Products

The major products from these reactions depend on the specific reagents and conditions but typically include oxidized or reduced derivatives and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural attributes which can aid in the development of new materials or catalysis research.

Biology

Biologically, it is explored for its potential interactions with various biomolecules, which could have implications in drug design and biochemistry studies.

Medicine

In medicine, researchers investigate its pharmacological properties, seeking potential therapeutic applications.

Industry

Industrially, its robust structure may lend itself to applications in the development of novel polymers or other functional materials.

Mechanism of Action

The mechanism of action for this compound is often tied to its interaction with specific molecular targets within biological systems. For example, it may bind to certain enzymes or receptors, altering their activity. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

The compound is compared to two closely related analogs from Sigma-Aldrich and Fujifilm Wako:

Property Target Compound 1-Phenyl Analog 2-Benzyl Analog
Core Structure Imidazo[1,5-a]pyrazin-3(2H)-one (5,6,7,8-tetrahydro) Imidazo[1,5-a]pyrazin-3(2H)-one (5,6,7,8-tetrahydro) Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one (fully saturated)
Substituents 2-Cyclohexyl, 1-methyl 1-Phenyl 2-Benzyl
Molecular Formula C₁₃H₂₁N₃O·HCl (estimated) C₁₂H₁₃N₃O·HCl C₁₃H₁₅N₃O·HCl
Key Structural Features - Cyclohexyl (lipophilic, non-aromatic)
- Methyl (steric modulation)
- Phenyl (aromatic, π-π interaction potential) - Benzyl (aromatic with flexible CH₂ linker)
Salt Form Hydrochloride Hydrochloride Hydrochloride
Key Observations:
  • Cyclohexyl vs. This may lower binding affinity to aromatic-rich targets (e.g., kinases) but improve metabolic stability by avoiding oxidative metabolism .
  • Hydrogenation Level : The 5,6,7,8-tetrahydro core in the target compound and phenyl analog retains partial unsaturation, while the benzyl analog is fully saturated (hexahydro). Saturation impacts rigidity and solubility, with hexahydro derivatives likely being more flexible and less planar .

Physicochemical Properties (Theoretical)

Property Target Compound 1-Phenyl Analog 2-Benzyl Analog
LogP (Predicted) ~2.8 ~2.3 ~2.5
Solubility Moderate (HCl salt) Low (HCl salt) Moderate (HCl salt)
Polar Surface Area ~50 Ų ~55 Ų ~48 Ų
  • Solubility : Hydrochloride salts enhance aqueous solubility, though the benzyl analog’s full saturation may marginally improve it further .

Biological Activity

2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride is a heterocyclic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, particularly in the modulation of receptor activity and potential anticancer effects. This article explores the biological activity of this compound based on diverse research findings and case studies.

  • Empirical Formula : C13H22ClN3O
  • Molecular Weight : 271.79 g/mol
  • CAS Number : 2119890-55-8

The compound acts primarily as a P2X7 receptor antagonist . The P2X7 receptor is a ligand-gated ion channel activated by ATP, playing a crucial role in inflammation and immune responses. By modulating this receptor's activity, the compound may influence cellular processes related to pain perception and immune function .

Biological Activities

  • Antitumor Activity :
    • Research indicates that derivatives of imidazo[1,5-a]pyrazines exhibit significant antitumor properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
    • A study on similar compounds demonstrated their efficacy against various leukemia models, showcasing increased life span in treated subjects compared to controls .
  • Anti-inflammatory Effects :
    • The modulation of P2X7 receptors by this compound may lead to reduced inflammatory responses. Inhibition of this receptor has been linked to decreased secretion of pro-inflammatory cytokines .
  • Neuroprotective Properties :
    • Compounds that target P2X7 receptors are being researched for their neuroprotective effects in neurodegenerative diseases. By reducing excitotoxicity through ATP signaling pathways, these compounds may help mitigate neuronal damage .

Case Studies and Research Findings

StudyFindings
In Vitro Antitumor Activity Demonstrated significant apoptosis induction in leukemia cell lines with IC50 values lower than traditional chemotherapeutics .
P2X7 Modulation Showed effective inhibition of ATP-induced calcium influx in macrophages, indicating potential for treating chronic inflammatory conditions .
Neuroprotection In animal models, administration reduced neuroinflammation markers and improved cognitive function post-injury .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
Reactant of Route 2
2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride

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